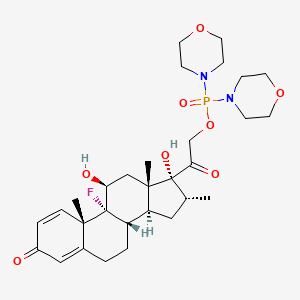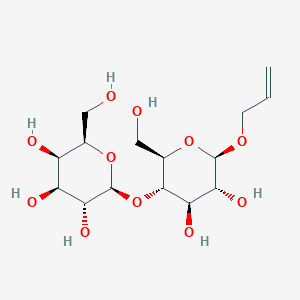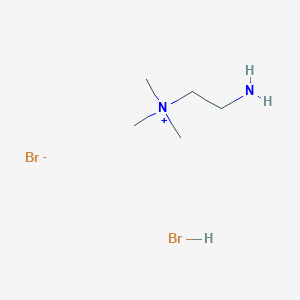
Ethyl Ester of Cetirizine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Ester of Cetirizine Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergy symptoms. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating allergic reactions such as sneezing, itching, and hives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Ester of Cetirizine Dihydrochloride typically involves the esterification of cetirizine with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to purification steps such as crystallization and filtration to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Ester of Cetirizine Dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield cetirizine and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Hydrolysis: Cetirizine and ethanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Ethyl Ester of Cetirizine Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its effects on cellular signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control testing.
Mecanismo De Acción
Ethyl Ester of Cetirizine Dihydrochloride exerts its effects by selectively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby inhibiting the allergic response . The compound’s high affinity for H1 receptors ensures its effectiveness in reducing allergy symptoms .
Comparación Con Compuestos Similares
Ethyl Ester of Cetirizine Dihydrochloride can be compared with other similar compounds such as:
Cetirizine Hydrochloride: The parent compound, which is also a second-generation antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher binding affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine and a precursor to cetirizine.
Uniqueness
This compound is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, cetirizine .
Propiedades
Fórmula molecular |
C23H31Cl3N2O3 |
|---|---|
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O3.2ClH/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H |
Clave InChI |
CIVKQPSFNRNMOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)

![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)


![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)



